![molecular formula C17H16N4O5 B451258 N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451258.png)
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids.
Furan ring formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling reactions: The final step involves coupling the furan and pyrazole rings with the methoxy-methylphenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) and various nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Production of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with an amino group instead of a nitro group.
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of both a nitro group and a furan ring, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H16N4O5 |
|---|---|
Molekulargewicht |
356.33g/mol |
IUPAC-Name |
N-(4-methoxy-2-methylphenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H16N4O5/c1-11-7-13(25-2)3-5-15(11)19-17(22)16-6-4-14(26-16)10-20-9-12(8-18-20)21(23)24/h3-9H,10H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
FFFDCCPRUBQOQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


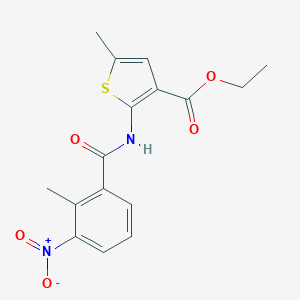
![N-[4-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B451176.png)
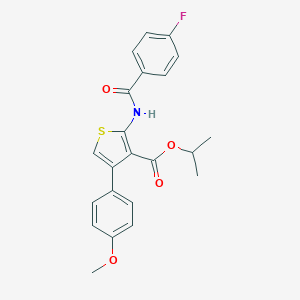
![N-(sec-butyl)-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B451178.png)
![2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE](/img/structure/B451179.png)
![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-thiophenecarbohydrazide](/img/structure/B451180.png)
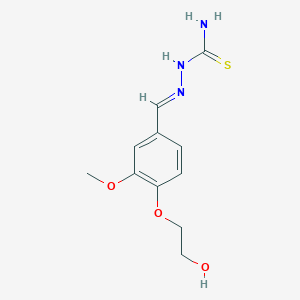
![Methyl 2-[(4-chlorobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B451182.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B451184.png)
![N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B451185.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B451187.png)
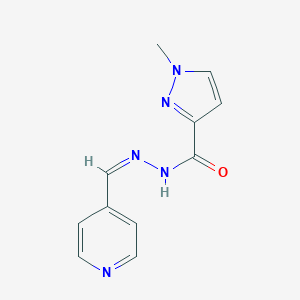
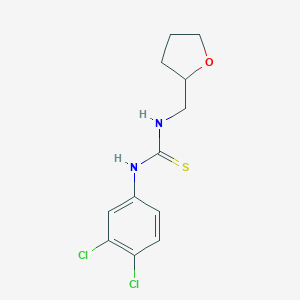
![Methyl 4-(3-chlorophenyl)-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B451194.png)
